molecular formula C16H21N3O2S B6445637 N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548990-83-4

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445637
CAS No.: 2548990-83-4
M. Wt: 319.4 g/mol
InChI Key: FFYFARKBXPQLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4-Cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-cyanophenylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s structure combines a rigid cyclopropane ring with a sulfonamide group, which may enhance metabolic stability and target binding specificity. The 4-cyanophenyl group likely contributes to aromatic interactions with biological targets, such as enzymes or receptors, while the piperidine scaffold offers conformational flexibility for optimal binding .

Properties

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-10-13-3-5-14(6-4-13)11-19-9-1-2-15(12-19)18-22(20,21)16-7-8-16/h3-6,15-16,18H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYFARKBXPQLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-cyanobenzyl chloride with piperidine under basic conditions to form the intermediate N-(4-cyanobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and oxidation reactions:

Reaction Type Reagents/Conditions Products Mechanistic Insights
Nucleophilic substitution Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CN-alkylated sulfonamidesThe deprotonated sulfonamide nitrogen attacks electrophilic alkylating agents, forming stable N-alkyl derivatives.
Oxidation H₂O₂/HOAc, 50°CCyclopropanesulfone (-SO₂-C₃H₅)Oxidation converts the sulfonamide to a sulfone, enhancing electrophilicity at sulfur.

These reactions are critical for modifying the compound’s pharmacokinetic properties .

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions:

Key Reactions

  • Alkylation :

    • Reagents : Benzyl bromide, NaH, THF, 0°C → RT

    • Product : N-benzyl-piperidinium derivatives

    • Yield : 72–85% (optimized for steric hindrance) .

  • Acylation :

    • Reagents : Acetyl chloride, NEt₃, CH₂Cl₂

    • Product : N-acetyl-piperidine derivatives

    • Selectivity : Favors substitution at the less hindered nitrogen.

Ring-Opening

Under acidic conditions (HCl, reflux), the piperidine ring undergoes cleavage to form linear amines, enabling further functionalization .

Cyanophenyl Group Transformations

The 4-cyanophenyl group participates in:

Reaction Conditions Outcome
Reduction H₂ (1 atm), Pd/C, MeOHPrimary amine (-CH₂NH₂)
Nucleophilic addition Grignard reagents (e.g., MeMgBr)Ketone intermediates

Reduction of the nitrile to an amine is a strategic step for introducing hydrogen-bonding motifs .

Cyclopropane Reactivity

The cyclopropane ring exhibits strain-driven reactivity:

  • Ring-Opening :

    • Reagents : H₂SO₄, H₂O, 100°C

    • Product : Linear sulfonamide with a propyl chain

    • Mechanism : Acid-catalyzed electrophilic addition followed by ring cleavage .

  • [2+1] Cycloaddition :

    • With carbenes (e.g., CH₂N₂), the cyclopropane acts as a diene, forming bicyclic adducts.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl synthesis for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of amine substituents

These reactions enable modular derivatization for drug discovery .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

  • Half-life : >24 hours, indicating suitability for in vivo applications.

  • Degradation Pathways : Slow hydrolysis of the sulfonamide group to sulfonic acid (≤5% after 24 hours) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the prominent applications of N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is its potential as an anticancer agent. Research indicates that compounds with similar structures have shown inhibitory effects on various cancer cell lines. The compound's mechanism appears to involve the modulation of specific signaling pathways that are critical for cancer cell proliferation and survival.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for developing new anticancer therapies .

1.2 Inhibition of Protein Interactions

This compound has been investigated for its ability to inhibit protein-protein interactions, particularly those involving the ATAD2 protein, which is implicated in various cancers. This inhibition can lead to disrupted signaling pathways that promote tumor growth.

Case Study:
Inhibitors targeting ATAD2 have shown effectiveness in preclinical models, leading to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacological Properties

2.1 Mechanism of Action

The pharmacological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Its sulfonamide group enhances solubility and bioavailability, making it a suitable candidate for drug formulation.

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in the piperidine ring or modifications to the cyanophenyl moiety can significantly impact its biological activity and selectivity.

Modification Effect on Activity Reference
Substitution at piperidine nitrogenIncreased potency against cancer cells
Alteration of the cyanophenyl groupChanges in binding affinity to target proteins

Toxicology and Safety Profile

As with any potential therapeutic agent, assessing the toxicological profile of this compound is essential. Preliminary studies indicate that while the compound exhibits promising therapeutic effects, it also requires thorough evaluation to understand its safety margins.

Mechanism of Action

The mechanism of action of N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups
N-{1-[(4-Cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (Target) Piperidine 4-Cyanophenylmethyl, Cyclopropanesulfonamide Sulfonamide, Cyano
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Cyclobutyl Pyrrolo-triazolo-pyrazine, Cyclopropanesulfonamide Sulfonamide, Heterocyclic system
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Cyclobutyl Pyrrolo-triazolo-pyrazine, 2-Cyanoacetamide Acetamide, Cyano, Heterocyclic system
(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Pyrrolidine Cyclopropylsulfonyl, Pyrrolo-triazolo-pyrazine Sulfonyl, Heterocyclic system

Structural Analysis and Pharmacological Implications

Core Scaffold Differences The target compound utilizes a piperidine ring, which offers a six-membered ring with moderate flexibility. The pyrrolo-triazolo-pyrazine heterocycle in Entries 2–4 is a fused bicyclic system that may enhance π-π stacking or hydrogen bonding with targets compared to the simpler 4-cyanophenyl group in the target compound .

Functional Group Variations

  • Sulfonamide vs. Acetamide/Sulfonyl :
  • The target’s cyclopropanesulfonamide group is more electron-withdrawing and rigid than the 2-cyanoacetamide (Entry 3) or cyclopropylsulfonyl (Entry 4) groups. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity, which could influence solubility and target affinity . Cyano Group Positioning:
  • The target’s 4-cyanophenyl group provides a distal cyano moiety, while Entry 3 incorporates a proximal 2-cyanoacetamide. This positional difference may affect steric interactions or metabolic stability .

Heterocyclic Systems The pyrrolo-triazolo-pyrazine group (Entries 2–4) is a nitrogen-rich heterocycle that could improve selectivity for kinases or nucleotide-binding targets.

Biological Activity

N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a cyanophenyl group and a cyclopropanesulfonamide moiety. Its structural formula can be represented as follows:

C15H19N3O2S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors, particularly targeting protein kinases and other signaling pathways. The presence of the sulfonamide group may enhance binding affinity to target proteins, influencing various biological processes such as cell proliferation and apoptosis.

1. Inhibition of Protein Kinases

Studies have shown that sulfonamide derivatives can inhibit specific protein kinases, which are crucial for various cellular signaling pathways. For instance, compounds similar to this compound have been reported to inhibit Janus Kinase (JAK) pathways, which are involved in immune responses and hematopoiesis .

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For example, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell growth and induction of cell death through caspase activation .

3. Neuroprotective Effects

Some research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The piperidine structure may interact with neurotransmitter systems, offering protective benefits against neuronal damage .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyCompoundFindings
N-(4-cyanophenyl)-N'-(pyridin-2-yl)ureaDemonstrated significant inhibition of JAK2 kinase activity in vitro.
4-methyl-3-(methyl(7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine derivativesShowed promising anticancer activity in breast cancer cell lines with IC50 values in low micromolar range.
Sulfonamide derivatives targeting neurodegenerationExhibited protective effects in animal models of Alzheimer's disease by reducing amyloid-beta toxicity.

Research Findings

Recent findings from various studies highlight the following aspects:

  • Selectivity : The selectivity for specific kinases suggests potential for targeted therapies with reduced side effects.
  • Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy against resistant cancer cell lines.
  • Metabolism : Metabolic studies indicate that the compound undergoes significant biotransformation, which could affect its pharmacokinetics and overall efficacy .

Q & A

Basic: What synthetic strategies are optimal for preparing N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the piperidinyl intermediate. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-cyanophenylmethyl group to the piperidine ring .
  • Sulfonamide Formation : Reacting the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in THF) at 0–25°C .
  • Purification : Use of column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation.
    Optimization Tips :
  • Control reaction pH to avoid decomposition of the cyanophenyl group.
  • Use anhydrous solvents and inert gas (N₂/Ar) to prevent side reactions.

Basic: How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?

Answer:
A combination of analytical techniques is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ protons) and piperidine signals (δ ~2.5–3.5 ppm for N-CH₂) .
    • 2D NMR (HSQC, HMBC) : Verify connectivity between the sulfonamide group and the piperidine ring.
  • Mass Spectrometry (HRMS) : Exact mass analysis to confirm molecular formula (e.g., [M+H]⁺ ion).
  • HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Advanced: What in vitro assays are suitable for evaluating this compound’s activity against G protein-coupled receptors (GPCRs) or ion channels?

Answer:
Based on structural analogs (e.g., piperidinyl sulfonamides), the following assays are recommended:

  • GPCR Binding Assays :
    • Radioligand displacement assays using [³H]-labeled antagonists (e.g., SR140333 for NK1 receptors) .
    • cAMP accumulation assays for receptors coupled to Gαs/i proteins.
  • Ion Channel Modulation :
    • Patch-clamp electrophysiology to assess voltage-gated sodium channel blockade (e.g., using HEK293 cells expressing Nav1.7) .
    • Fluorescence-based flux assays (e.g., FLIPR for calcium influx).
      Key Controls : Include positive controls (e.g., metaflumizone for sodium channels) and vehicle controls .

Advanced: How can contradictory biological activity data across experimental models be resolved for this compound?

Answer:
Discrepancies often arise from differences in assay conditions or model systems. Methodological approaches include:

  • Orthogonal Assays : Cross-validate results using both cell-free (e.g., SPR binding) and cell-based (e.g., functional cAMP) assays .
  • Species-Specific Receptors : Test activity against human vs. rodent receptor isoforms to identify interspecies variability.
  • Metabolic Stability : Assess compound stability in different matrices (e.g., liver microsomes) to rule out degradation artifacts .
  • Data Normalization : Use internal standards (e.g., Z’-factor) to account for plate-to-plate variability.

Advanced: What computational strategies can predict the compound’s binding mode to potential targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., CXCR4) or ion channels .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and key residue interactions.
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide oxygen as hydrogen bond acceptor) using MOE or Phase .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl) to the cyclopropane ring to improve solubility (clogP <3) .
  • Metabolic Hotspots : Replace labile groups (e.g., methylsulfanyl) with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
  • Permeability : Use Caco-2 monolayer assays to correlate structural modifications (e.g., piperidine N-methylation) with passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.